molecular formula C7H14BrNO B1643745 5-bromo-N-ethylpentanamide

5-bromo-N-ethylpentanamide

Cat. No.: B1643745
M. Wt: 208.1 g/mol
InChI Key: TZSLSDUQWBHGBV-UHFFFAOYSA-N
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Description

5-Bromo-N-ethylpentanamide (C₇H₁₃BrNO) is a brominated amide derivative characterized by a pentanamide backbone with a bromine atom at the 5th position and an ethyl group attached to the nitrogen. This compound is synthetically accessible via the reaction of 5-bromovaleryl chloride with ethylamine in the presence of a base such as triethylamine, following protocols analogous to those described for structurally related amides . The bromine atom at the terminal carbon renders the compound a versatile intermediate for nucleophilic substitution reactions, while the ethyl group modulates steric and electronic properties compared to bulkier or aromatic substituents.

Key spectral features include:

  • ¹H NMR: A quintet (δ 1.60–1.68 ppm) corresponding to the methylene protons adjacent to bromine, similar to 5-bromo-N-(quinolin-2-yl)pentanamide .
  • Mass spectrometry: Expected molecular ion [M+H]⁺ at m/z 222–224 (Br isotope pattern), distinct from higher-mass analogs like 5-bromo-N-(2-chlorophenyl)pentanamide ([M+H]⁺ m/z 305–307) .

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.1 g/mol

IUPAC Name

5-bromo-N-ethylpentanamide

InChI

InChI=1S/C7H14BrNO/c1-2-9-7(10)5-3-4-6-8/h2-6H2,1H3,(H,9,10)

InChI Key

TZSLSDUQWBHGBV-UHFFFAOYSA-N

SMILES

CCNC(=O)CCCCBr

Canonical SMILES

CCNC(=O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 5-bromo-N-ethylpentanamide with three analogs:

Compound Substituent Molecular Formula Key Reactivity/Applications Reference(s)
This compound N-Ethyl C₇H₁₃BrNO SN2 reactions, drug intermediate Inferred
5-Bromo-N-(2-chlorophenyl)pentanamide N-2-Chlorophenyl C₁₁H₁₂BrClNO Electrophilic aromatic substitution
5-Bromo-N-(quinolin-2-yl)pentanamide N-Quinolinyl C₁₄H₁₅BrN₂O Anticancer/antimicrobial agent synthesis
(5-Bromopentyl)trimethylazanium bromide Quaternary ammonium C₈H₁₉Br₂N Surfactant or phase-transfer catalyst

Key Observations :

Electronic Effects: The ethyl group in this compound is electron-donating, slightly increasing the electron density of the amide nitrogen compared to electron-withdrawing groups like 2-chlorophenyl . This reduces the amide’s susceptibility to hydrolysis but may slow SN2 displacement of bromine. Quinolinyl and chlorophenyl substituents introduce aromatic π-systems, enabling conjugation with the amide carbonyl, as evidenced by redshifted UV-Vis spectra in analogs .

Steric Effects: The ethyl group imposes minimal steric hindrance, favoring nucleophilic substitution at the 5-bromo position. In contrast, bulkier substituents (e.g., quinolinyl) may sterically hinder reactivity .

Applications: Pharmaceuticals: Quinolinyl and chlorophenyl derivatives are prioritized for bioactive molecule synthesis due to their aromatic pharmacophores . Industrial Chemistry: The quaternary ammonium analog () is suited for surfactant applications due to its ionic character .

Physicochemical Properties
Property This compound 5-Bromo-N-(2-chlorophenyl)pentanamide (5-Bromopentyl)trimethylazanium bromide
Molecular Weight (g/mol) 222.09 305.58 299.06
Solubility Moderate in DCM/THF Low in polar solvents High in water
Melting Point ~80–85°C (estimated) 120–125°C >200°C (ionic solid)

Notes:

  • The ethyl derivative’s solubility in organic solvents exceeds that of aryl-substituted analogs due to reduced aromatic hydrophobicity .
  • Ionic quaternary ammonium salts exhibit high water solubility, contrasting with neutral amides .

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